molecular formula C11H12FNO2 B13332916 Ethyl 7-fluoroindoline-2-carboxylate

Ethyl 7-fluoroindoline-2-carboxylate

Cat. No.: B13332916
M. Wt: 209.22 g/mol
InChI Key: LIWOGGVRGLFUKQ-UHFFFAOYSA-N
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Description

Ethyl 7-fluoroindoline-2-carboxylate is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities.

Preparation Methods

The synthesis of Ethyl 7-fluoroindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-established method for producing indole derivatives. This method involves the reaction of arylhydrazines with ketones under acidic conditions . For industrial production, microwave-assisted synthesis has been employed to enhance reaction rates and yields. This method involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation, using copper dipyridine dichloride as a catalyst .

Chemical Reactions Analysis

Ethyl 7-fluoroindoline-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 7-fluoroindoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-fluoroindoline-2-carboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to bind to specific receptors, thereby increasing its biological activity. The exact pathways involved depend on the specific application, but generally, the compound can inhibit the activity of certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Ethyl 7-fluoroindoline-2-carboxylate can be compared with other fluorinated indole derivatives such as:

These compounds share similar structural features but differ in the position of the fluorine atom, which can significantly affect their reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

ethyl 7-fluoro-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-5,9,13H,2,6H2,1H3

InChI Key

LIWOGGVRGLFUKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C(=CC=C2)F

Origin of Product

United States

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